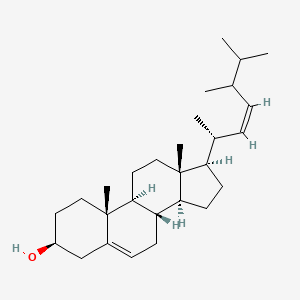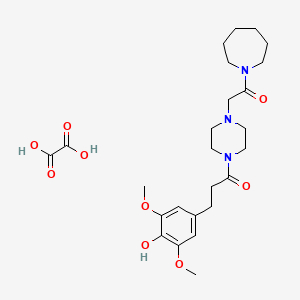
D-Myo-inositol 1,4-bis-phosphate potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Myo-inositol 1,4-bis-phosphate potassium salt: is a chemical compound that belongs to the class of inositol phosphates. These compounds play a crucial role in various cellular processes, including signal transduction and regulation of cellular activities. This compound is particularly significant due to its involvement in the phosphoinositide signaling pathway, which is essential for various physiological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,4-bis-phosphate potassium salt typically involves the phosphorylation of inositol derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled conditions to ensure selective phosphorylation at the 1 and 4 positions of the inositol ring.
Industrial Production Methods: Industrial production of this compound often involves the extraction of inositol from natural sources, followed by chemical modification. The extracted inositol is subjected to phosphorylation reactions using industrial-scale reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: D-Myo-inositol 1,4-bis-phosphate potassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher-order inositol phosphates.
Reduction: Reduction reactions can convert the compound back to its lower-order phosphate forms.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of phosphate groups.
Major Products: The major products formed from these reactions include various inositol phosphates with different phosphorylation patterns, which have distinct biological activities and applications.
Applications De Recherche Scientifique
D-Myo-inositol 1,4-bis-phosphate potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex inositol phosphates and other derivatives.
Biology: Plays a role in studying cellular signaling pathways, particularly those involving phosphoinositides.
Medicine: Investigated for its potential therapeutic effects in diseases related to dysregulated inositol phosphate metabolism.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of D-Myo-inositol 1,4-bis-phosphate potassium salt involves its interaction with specific molecular targets within the cell. The compound binds to inositol phosphate receptors, triggering a cascade of intracellular events. This binding leads to the release of calcium ions from intracellular stores, which in turn activates various downstream signaling pathways. These pathways regulate numerous cellular processes, including cell growth, differentiation, and metabolism.
Comparaison Avec Des Composés Similaires
- D-Myo-inositol 1,4,5-trisphosphate potassium salt
- D-Myo-inositol 1,3,4,5-tetrakisphosphate ammonium salt
- D-Myo-inositol 1,2,3,4,5-pentakisphosphate decasodium salt
Comparison: D-Myo-inositol 1,4-bis-phosphate potassium salt is unique due to its specific phosphorylation pattern, which confers distinct biological activities. Compared to other inositol phosphates, it has a unique role in the regulation of calcium-mediated signaling pathways. Its selective binding to certain receptors and its ability to modulate specific cellular processes make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H11K3O12P2 |
|---|---|
Poids moléculaire |
454.39 g/mol |
Nom IUPAC |
tripotassium;[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-[hydroxy(oxido)phosphoryl]oxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.3K/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t1-,2-,3-,4+,5?,6?;;;/m1.../s1 |
Clé InChI |
CUNCHHBIEZLICD-FYZQEJBVSA-K |
SMILES isomérique |
[C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)


![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)

![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)







